(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate structure elucidation
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine Oxalate
Abstract
The rigorous confirmation of a molecule's chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate. We move beyond a simple recitation of methods to detail the strategic rationale behind the selection of an integrated analytical workflow, focusing on the synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography (SC-XRD). Each protocol is presented as a self-validating system, where data from orthogonal techniques converge to provide an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded framework for small molecule characterization.
Introduction: The Imperative for Unambiguous Characterization
(1-(sec-Butyl)pyrrolidin-3-yl)methanamine is a chiral diamine featuring a substituted pyrrolidine ring, a common scaffold in medicinal chemistry found in numerous FDA-approved drugs.[1] Its potential as a building block for novel therapeutics necessitates a definitive understanding of its three-dimensional structure, stereochemistry, and, in this case, its form as an oxalate salt. The formation of a salt can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability.
The presence of two chiral centers—one on the sec-butyl group and one on the pyrrolidine ring—introduces diastereomeric possibilities, making stereochemical confirmation essential. This guide outlines a logical, evidence-based workflow to confirm not only the molecular connectivity but also the salt stoichiometry, protonation state, and absolute stereochemistry of the title compound.
The Integrated Analytical Strategy
A robust structural elucidation relies not on a single technique but on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined power lies in mutual validation. The workflow is designed to move from foundational data (molecular weight, functional groups) to a detailed atomic-level map (connectivity and stereochemistry).
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Formula
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and critical step to determine the exact mass of the parent molecule (the free base). This allows for the calculation of its elemental formula, providing a fundamental check against the proposed structure. We utilize electrospray ionization (ESI) as it is a soft ionization technique suitable for polar, non-volatile molecules like amines, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Dissolve 0.1 mg of the oxalate salt in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.
-
Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution).
-
Analysis: Identify the monoisotopic mass of the protonated free base, [M+H]⁺. The presence of two nitrogen atoms dictates an odd nominal mass for the molecular ion of the free base, a principle known as the "nitrogen rule".[2][3][4]
Expected Data & Interpretation
The free base, (1-(sec-Butyl)pyrrolidin-3-yl)methanamine, has a chemical formula of C₁₀H₂₂N₂.
| Parameter | Theoretical Value | Expected Observation |
| Formula | C₁₀H₂₂N₂ | - |
| Exact Mass (M) | 170.17830 Da | - |
| [M+H]⁺ Ion | 171.18557 Da | A high-intensity peak at m/z ~171.186 |
| [M+2H]²⁺ Ion | 86.09642 Da | A potential peak at m/z ~86.096 |
The primary fragment observed in the mass spectra of amines results from α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[3][4][5] For this molecule, cleavage can occur at the pyrrolidine ring or the sec-butyl group, leading to characteristic resonance-stabilized cations.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, the key diagnostic signals will confirm the presence of an ammonium salt (from protonation of the amines by oxalic acid) and the oxalate counter-ion.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with a diamond ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Expected Data & Interpretation
The formation of the oxalate salt results in the protonation of the amine groups to form ammonium ions (-NH₃⁺ and -NH₂⁺-). This leads to characteristic changes in the IR spectrum compared to the free base.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment & Significance |
| ~3300-2500 | N-H Stretch (broad) | Characteristic of ammonium salt N-H stretching, confirming protonation.[2] |
| ~2960-2850 | C-H Stretch | Aliphatic C-H bonds of the sec-butyl and pyrrolidine groups. |
| ~1700-1600 | C=O Stretch (asymmetric) | Strong absorption from the oxalate anion (C₂O₄²⁻).[6][7] |
| ~1650-1550 | N-H Bend | Bending vibration of the primary and secondary ammonium groups. |
| ~1320 | C=O Stretch (symmetric) + C-O Stretch | Another strong, characteristic absorption of the oxalate anion.[6][7] |
| ~1250-1000 | C-N Stretch | Stretching of the carbon-nitrogen bonds.[2] |
The presence of strong, distinct bands for both the ammonium ions and the oxalate anion provides clear evidence of salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Rationale: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are required to unambiguously assign every proton and carbon and confirm the connectivity from the sec-butyl group through the pyrrolidine ring to the methanamine moiety.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts to observe exchangeable N-H protons, though they may broaden or exchange away.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify chemical shifts, multiplicities, and integrations.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
Expected Data & Interpretation
The structure contains multiple diastereotopic protons due to the presence of two chiral centers, which can lead to complex splitting patterns, especially within the pyrrolidine ring.[8] The following tables summarize the predicted assignments.
Table: Predicted ¹H NMR Assignments (500 MHz, D₂O)
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | COSY Correlations |
|---|---|---|---|---|
| CH₃ (sec-Butyl) | ~0.9 | t | 3H | CH₂ (sec-Butyl) |
| CH₃ (sec-Butyl) | ~1.1 | d | 3H | CH (sec-Butyl) |
| CH₂ (sec-Butyl) | ~1.4-1.6 | m | 2H | CH₃, CH (sec-Butyl) |
| Pyrrolidine H | ~1.8-2.4 | m | 2H | Pyrrolidine H's |
| CH (Pyrrolidine C3) | ~2.5-2.7 | m | 1H | CH₂NH₂, Pyrrolidine H's |
| CH₂NH₂ | ~3.0-3.2 | m | 2H | CH (Pyrrolidine C3) |
| Pyrrolidine H | ~3.2-3.6 | m | 4H | Pyrrolidine H's |
| CH (sec-Butyl) | ~3.5-3.7 | m | 1H | CH₃, CH₂ (sec-Butyl) |
Table: Predicted ¹³C NMR Assignments (125 MHz, D₂O)
| Assignment | Predicted Shift (ppm) |
|---|---|
| CH₃ (sec-Butyl) | ~10-15 |
| CH₃ (sec-Butyl) | ~18-23 |
| CH₂ (sec-Butyl) | ~28-33 |
| Pyrrolidine C4 | ~30-35 |
| Pyrrolidine C3 | ~38-43 |
| CH₂NH₂ | ~43-48 |
| Pyrrolidine C2/C5 | ~50-60 |
| CH (sec-Butyl) | ~60-65 |
| Oxalate C=O | ~165-175 |
A 2D NMR correlation diagram helps visualize these connections.
Caption: Key ¹H-¹H COSY correlations.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While the combination of MS, FTIR, and NMR can define the 2D structure, only SC-XRD can provide an unambiguous, three-dimensional picture of the molecule in the solid state.[9][10] This technique is indispensable for:
-
Absolute structural confirmation: Verifying the connectivity derived from NMR.
-
Stereochemical assignment: Determining the relative and absolute configuration of the two chiral centers.
-
Salt form characterization: Confirming the 1:1 stoichiometry of the diamine to the oxalate and visualizing the hydrogen bonding network that stabilizes the crystal lattice.[11][12]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or isopropanol.
-
Instrumentation: Bruker D8 VENTURE diffractometer with a PHOTON II detector and a Mo or Cu Kα X-ray source.
-
Data Collection: Mount a suitable crystal and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the data to obtain reflection intensities. Solve the structure using direct methods and refine the atomic positions, including the positions of hydrogen atoms, against the experimental data.[10][13]
Expected Results & Interpretation
The final refined crystal structure will yield a 3D model showing the precise location of every atom. This allows for the direct measurement of bond lengths and angles, confirming the sec-butyl and methanamine-pyrrolidine fragments. Crucially, it will show that both nitrogen atoms are protonated (tertiary ammonium and primary ammonium) and form strong ionic hydrogen bonds with the oxygen atoms of the oxalate dianion. This definitively confirms the compound's nature as a salt. If a chiral starting material was used or chiral resolution was performed, the analysis can determine the absolute stereochemistry (e.g., (R,S), (S,R), etc.).
Conclusion: A Convergent and Validated Structural Assignment
The structural elucidation of (1-(sec-Butyl)pyrrolidin-3-yl)methanamine oxalate is achieved through a systematic and multi-faceted analytical approach.
-
HRMS establishes the correct elemental formula for the free base (C₁₀H₂₂N₂).
-
FTIR confirms the presence of key functional groups, specifically the ammonium salt and the oxalate counter-ion.
-
1D and 2D NMR provide an unambiguous map of the C-H framework, confirming the connectivity of all constituent parts.
-
SC-XRD delivers the final, definitive proof of the 3D structure, stereochemistry, and the nature of the ionic interactions within the crystal lattice.
Each technique provides self-validating data that, when combined, offers an unshakeable and comprehensive understanding of the molecule's structure, fulfilling the rigorous standards required for drug development and scientific research.
References
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